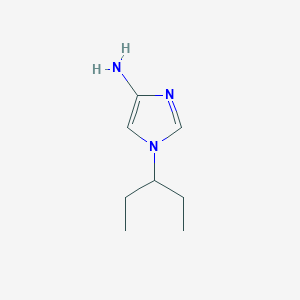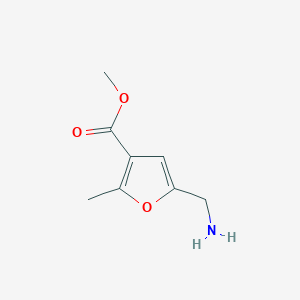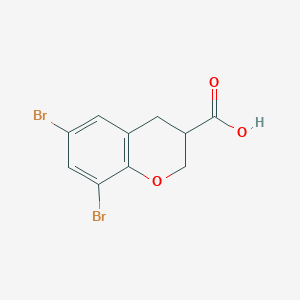
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 3,4-dihydro-2H-1-benzopyran-3-one followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the subsequent amination can be achieved using ammonia or primary amines under catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the benzopyran ring, using agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted benzopyrans, ketones, aldehydes, and fully hydrogenated benzopyran derivatives .
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities, binding to receptors, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydro-2H-1-benzopyran: A precursor in the synthesis of various benzopyran derivatives.
3,4-dihydro-2H-1-benzopyran-3-one: Another related compound with similar structural features.
1H-2-benzopyran-1-one derivatives: Known for their biological activities and used in medicinal chemistry
Uniqueness
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine stands out due to its unique combination of a benzopyran ring with an ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-chromen-3-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,8,10H,6-7,12H2,1H3 |
Clé InChI |
NCVZKLQVXVBWEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC2=CC=CC=C2OC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)


![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)





![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)
![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)



